
1-(Adamantan-2-yl)-2-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Adamantan-2-yl)-2-propanamine is a compound that features an adamantane moiety attached to a propanamine group. Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives. The incorporation of the adamantane structure into various compounds often enhances their stability, lipophilicity, and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Adamantan-2-yl)-2-propanamine can be synthesized through several methods. One common approach involves the reaction of 2-adamantanone with a suitable amine under reductive amination conditions. This process typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to optimize yield and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Adamantan-2-yl)-2-propanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The adamantane moiety can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation reagents like bromine or chlorine can be used to introduce halogen atoms into the adamantane structure.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated adamantane derivatives.
Applications De Recherche Scientifique
1-(Adamantan-2-yl)-2-propanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its stability and bioavailability.
Industry: Utilized in the development of high-performance materials, such as polymers and coatings, due to its thermal stability and rigidity.
Mécanisme D'action
The mechanism of action of 1-(Adamantan-2-yl)-2-propanamine involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The amine group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(Adamantan-1-yl)-2-propanamine: Similar structure but with the adamantane moiety attached at a different position.
2-(Adamantan-1-yl)-2-propanamine: Another positional isomer with distinct chemical properties.
Adamantane derivatives: A broad class of compounds with the adamantane structure, each exhibiting unique properties based on the attached functional groups.
Uniqueness: 1-(Adamantan-2-yl)-2-propanamine stands out due to its specific structural configuration, which imparts unique physical and chemical properties. The position of the adamantane moiety influences the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H23N |
|---|---|
Poids moléculaire |
193.33 g/mol |
Nom IUPAC |
1-(2-adamantyl)propan-2-amine |
InChI |
InChI=1S/C13H23N/c1-8(14)2-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-13H,2-7,14H2,1H3 |
Clé InChI |
FLEVRNJWAHWRNY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1C2CC3CC(C2)CC1C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



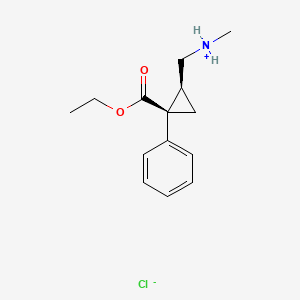

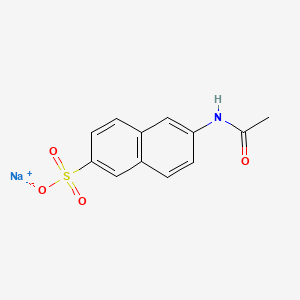
![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
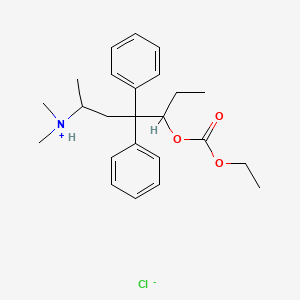

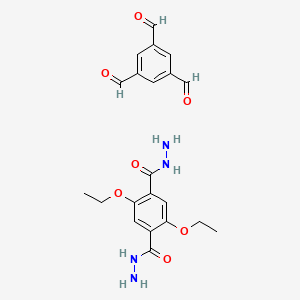
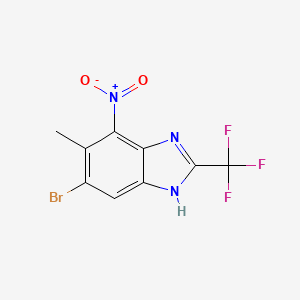
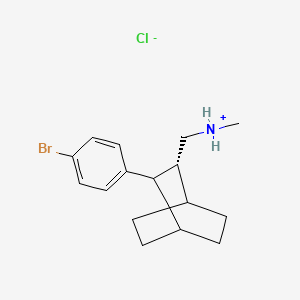
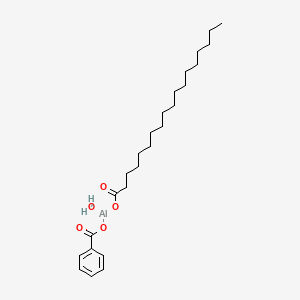
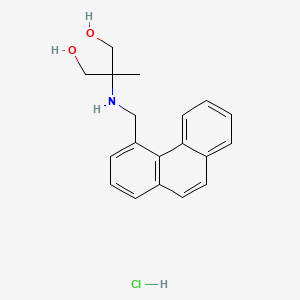

![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)
